(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a cyano group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with a cyanoacetamide derivative under basic conditions to form the intermediate. This intermediate is then reacted with an oxolane derivative in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Steviol glycoside: A natural sweetener with a similar structural complexity.
Uniqueness
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H16N2O4 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H16N2O4/c17-8-12(16(19)18-9-13-2-1-5-20-13)6-11-3-4-14-15(7-11)22-10-21-14/h3-4,6-7,13H,1-2,5,9-10H2,(H,18,19)/b12-6+ |
InChI Key |
RWGKRJFRAYTNEE-WUXMJOGZSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Origin of Product |
United States |
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